N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 957502-10-2
VCID: VC21523998
InChI: InChI=1S/C13H16ClN3O2S/c1-10-13(14)11(2)17(16-10)9-8-15-20(18,19)12-6-4-3-5-7-12/h3-7,15H,8-9H2,1-2H3
SMILES: CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CC=C2)C)Cl
Molecular Formula: C13H16ClN3O2S
Molecular Weight: 313.8g/mol

N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

CAS No.: 957502-10-2

Cat. No.: VC21523998

Molecular Formula: C13H16ClN3O2S

Molecular Weight: 313.8g/mol

* For research use only. Not for human or veterinary use.

N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide - 957502-10-2

Specification

CAS No. 957502-10-2
Molecular Formula C13H16ClN3O2S
Molecular Weight 313.8g/mol
IUPAC Name N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]benzenesulfonamide
Standard InChI InChI=1S/C13H16ClN3O2S/c1-10-13(14)11(2)17(16-10)9-8-15-20(18,19)12-6-4-3-5-7-12/h3-7,15H,8-9H2,1-2H3
Standard InChI Key DGMIFLZAEKYOKC-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CC=C2)C)Cl
Canonical SMILES CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CC=C2)C)Cl

Introduction

Chemical Properties and Structure

N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is characterized by a distinct molecular structure that contributes to its chemical reactivity and potential biological activities. The compound's core structure consists of a benzenesulfonamide group linked to a pyrazole moiety through an ethyl bridge.

Structural Characteristics

The compound features several key structural elements:

  • A benzenesulfonamide group (phenyl ring with sulfonamide substituent)

  • A pyrazole ring with chloro and dimethyl substituents (4-chloro-3,5-dimethyl-1H-pyrazol)

  • An ethyl linker connecting the pyrazole and sulfonamide groups

Physical and Chemical Properties

The physical and chemical properties of N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide are summarized in Table 1.

Table 1: Physical and Chemical Properties of N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

PropertyValue
CAS Number957502-10-2
Molecular FormulaC₁₃H₁₆ClN₃O₂S
Molecular Weight313.8 g/mol
IUPAC NameN-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]benzenesulfonamide
Standard InChIInChI=1S/C13H16ClN3O2S/c1-10-13(14)11(2)17(16-10)9-8-15-20(18,19)12-6-4-3-5-7-12/h3-7,15H,8-9H2,1-2H3
Standard InChIKeyDGMIFLZAEKYOKC-UHFFFAOYSA-N
PubChem Compound ID15943584

The sulfonamide moiety (-SO₂NH-) in this compound is particularly important for its potential biological activity, as it can participate in hydrogen bonding with amino acid residues at enzyme active sites.

Synthesis Methods

The synthesis of N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves several key steps, including reactions with sulfonyl chlorides and substituted anilines or pyrazoles. These reactions are often conducted under inert atmospheres to prevent oxidation and moisture interference, with careful temperature control to avoid side reactions.

Alternative Approaches

Alternative synthesis methods for related compounds involve direct, chemoselective sulfochlorination of readily available N-arylpyrazole templates, which has been shown to produce diverse sets of mono- and bis-sulfonamides . Such approaches could potentially be adapted for the synthesis of N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide with appropriate modifications.

Biological Activity and Applications

N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide belongs to the broader class of sulfonamides, which are known for their biological activity. The compound's structure suggests potential applications in various therapeutic areas.

Enzyme Inhibition

Sulfonamide compounds, including pyrazole derivatives, have demonstrated activity as enzyme inhibitors. The sulfonamide group can form hydrogen bonds with amino acid residues at enzyme active sites, which is crucial for its mechanism of action. Modifications to the pyrazole or sulfonamide groups can significantly impact binding affinity and biological activity.

Anti-Parasitic Activity

Related pyrazole-benzenesulfonamide derivatives have shown activity against parasites such as Leishmania infantum and Leishmania amazonensis. Research on 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives has indicated promising anti-leishmanial profiles with lower cytotoxicity compared to standard drugs like pentamidine .

Anti-Inflammatory Properties

Substituted pyrazolyl benzenesulfonamides have been investigated for use in treating inflammation and inflammation-related disorders. Patents exist for classes of pyrazolyl benzenesulfonamide compounds specifically designed for anti-inflammatory applications .

Carbonic Anhydrase Inhibition

Similar sulfonamide derivatives have shown activity as inhibitors of human carbonic anhydrases (hCA). Biochemical profiling of related compounds against a panel of human carbonic anhydrases (hCA I, hCA II, hCA IV, and hCA VII) has revealed leads that exhibit potent inhibition profiles, ranging from nanomolar to micromolar potency .

Structure-Activity Relationships

Understanding the relationship between the structure of N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide and its biological activity is crucial for developing more effective derivatives.

Key Structural Features and Their Contributions

The compound contains several key structural elements that contribute to its potential biological activity:

  • The pyrazole ring serves as a rigid scaffold that positions other functional groups

  • The chloro substituent at position 4 of the pyrazole ring affects the electronic properties and lipophilicity

  • The methyl groups at positions 3 and 5 of the pyrazole ring influence the steric properties

  • The sulfonamide group is critical for enzyme binding and inhibition

  • The ethyl linker provides flexibility, allowing the molecule to adopt conformations suitable for binding to target proteins

Cardiovascular Effects and Pharmacokinetics

Research on related benzenesulfonamide derivatives has revealed potential cardiovascular effects that may be relevant to understanding the broader pharmacological profile of this class of compounds.

Effects on Perfusion Pressure and Coronary Resistance

Studies on structurally related benzenesulfonamide derivatives have shown effects on perfusion pressure and coronary resistance. For instance, 4-(2-aminoethyl)benzenesulfonamide has been demonstrated to decrease perfusion pressure and coronary resistance in isolated heart models, suggesting potential interactions with cardiovascular targets .

Theoretical Pharmacokinetic Parameters

While specific pharmacokinetic data for N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is limited, theoretical approaches such as ADME/PK, ADME/tox, and SwissADME models have been applied to similar compounds to predict:

  • Permeability profiles using cellular models

  • Plasma protein binding percentages

  • Volume distribution and half-life characteristics

  • Potential metabolic pathways

These theoretical predictions provide a framework for understanding how such compounds might behave in biological systems, though specific experimental validation would be necessary for conclusive determinations.

Research Challenges and Future Directions

Research on N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide presents several challenges and opportunities for future investigation.

Current Research Limitations

Current research on this specific compound faces several challenges:

  • Limited published experimental data specifically addressing this compound

  • Need for more comprehensive structure-activity relationship studies

  • Gaps in understanding of specific binding mechanisms and targets

  • Limited information on pharmacokinetic and pharmacodynamic properties

Future Research Opportunities

Several promising directions for future research include:

  • Comprehensive evaluation of biological activities against specific targets

  • Detailed mechanistic studies to elucidate mode of action

  • Synthesis of structural analogs to optimize biological activity

  • Investigation of potential applications beyond currently explored therapeutic areas

  • Development of more efficient synthetic routes to facilitate larger-scale production

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